molecular formula C23H21N5O2 B2670444 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2191404-68-7

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2670444
CAS RN: 2191404-68-7
M. Wt: 399.454
InChI Key: MVZQZTRFOYUBNQ-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring, a phenyl ring, a pyrrolidine ring, and a quinoxaline ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl)benzaldehyde . This compound, when treated with substituted acetophenones, yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further studies on its biological activities and potential applications in medicinal chemistry. Given the reported activities of similar compounds, it could be of interest to investigate its potential as a phosphodiesterase inhibitor or antimicrobial agent .

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-23(18-7-5-17(6-8-18)14-27-12-10-24-16-27)28-11-9-19(15-28)30-22-13-25-20-3-1-2-4-21(20)26-22/h1-8,10,12-13,16,19H,9,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQZTRFOYUBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline

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